![molecular formula C18H24N6O8S B1387555 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate CAS No. 17228-46-5](/img/structure/B1387555.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate is a compound with the molecular formula C9H11N3O2 . It has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is based on literature reports of the activity of indoles against various cancer cell lines .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.66 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins, and the analysis of their modifications and interactions .
Anticancer Agent Design
Researchers have explored derivatives of this compound for their potential as anticancer agents . The structure of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine has been incorporated into novel indole-based compounds, which have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells .
Molecular Synthesis
In synthetic chemistry, this compound is used as a building block for creating complex molecules. Its structure is pivotal in Pd-catalyzed C-N cross-coupling reactions , which are essential for constructing nitrogen-containing heterocycles that are prevalent in many pharmaceuticals .
Biochemical Studies
The compound’s interaction with other biochemical substances makes it valuable for studying enzyme kinetics and mechanisms. It can act as an inhibitor or activator in enzymatic reactions, helping to elucidate the biological pathways in which these enzymes are involved .
Drug Development
Due to its biochemical activity, this compound is also investigated in drug development processes. It can be used to modify the pharmacokinetic and pharmacodynamic profiles of new drug candidates, enhancing their efficacy and reducing potential side effects .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material when calibrating instruments or validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Material Science
The compound’s unique properties are of interest in material science, where it may be used to create novel materials with specific electronic or photonic characteristics, potentially useful in the development of sensors or other electronic devices .
Educational Research
Lastly, in educational settings, this compound is used to demonstrate chemical principles and reactions to students, particularly in advanced organic chemistry and pharmacology courses, due to its relevance in real-world applications .
Future Directions
The compound and its derivatives have shown promising anticancer activity . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N3O2.H2O4S/c2*10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7;1-5(2,3)4/h2*1-3H,4-5H2,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJIKQXUYRZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C(N)N.C1OC2=C(O1)C=C(C=C2)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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